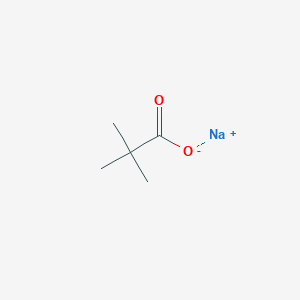

Sodium pivalate

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1184-88-9 |

|---|---|

Molekularformel |

C5H10NaO2 |

Molekulargewicht |

125.12 g/mol |

IUPAC-Name |

sodium;2,2-dimethylpropanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

InChI-Schlüssel |

GYDBFRBGTUUSBC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

Isomerische SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

Kanonische SMILES |

CC(C)(C)C(=O)O.[Na] |

Andere CAS-Nummern |

1184-88-9 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

75-98-9 (Parent) |

Synonyme |

2,2-dimethylpropionic acid pivalic acid pivalic acid, sodium salt |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Sodium Pivalate

Established Synthetic Routes for Sodium Pivalate (B1233124) Production

The production of sodium pivalate is primarily achieved through the chemical modification of its carboxylic acid precursor, pivalic acid.

The most common and straightforward method for synthesizing this compound is through the neutralization of pivalic acid with a sodium base. ontosight.ai This acid-base reaction typically involves treating pivalic acid with sodium hydroxide (B78521) (NaOH). ontosight.ai The reaction can be carried out in a suitable solvent, such as water or methanol (B129727). ontosight.ai In one documented procedure, pivalic acid is stirred with one equivalent of sodium hydroxide in refluxing methanol for several hours. The resulting solid product, this compound, is then isolated.

Another approach involves the hydrocarboxylation of isobutene, known as the Koch reaction, to produce pivalic acid, which can then be converted to its sodium salt. wikipedia.org

Optimization of this compound synthesis focuses on improving yield, purity, and reaction efficiency. Key parameters that can be adjusted include solvent choice, temperature, and purification methods.

For instance, in the preparation of this compound for use in subsequent reactions, the choice of solvent is critical. Using refluxing methanol as a solvent for the neutralization of pivalic acid with sodium hydroxide is a documented method. Following the reaction, purification strategies are employed to ensure the quality of the final product. A common purification step involves washing the solid this compound with a mixture of diethyl ether and methanol (Et2O/MeOH) to remove impurities before drying it under a vacuum.

In syntheses where this compound is formed in situ for a subsequent reaction, such as the preparation of (S)-glycidyl pivalate, reaction conditions are carefully controlled. thieme-connect.com Factors like the stoichiometry of reactants, the presence of a phase-transfer catalyst like tetramethylammonium (B1211777) chloride (TMAC), and temperature are optimized to maximize yield and enantiomeric purity of the desired product. thieme-connect.com It has been shown that removing exogenous solvents and using an excess of a reactant that also serves as the solvent (e.g., epichlorohydrin) can lead to high yields. thieme-connect.com Furthermore, careful control of temperature during the reaction and subsequent distillation is crucial to prevent product decomposition. thieme-connect.com For some applications, anhydrous this compound is required, which necessitates drying the compound in a vacuum oven at elevated temperatures to remove any residual water. orgsyn.orgorgsyn.org

Conventional Preparation Techniques from Pivalic Acid Precursors

This compound as a Crucial Precursor in Organic Synthesis

This compound serves as a key reagent and building block in a range of organic transformations, from fundamental reactions to the construction of complex molecules. guidechem.comontosight.ai

This compound is frequently employed as a nucleophile or base in the synthesis of esters and amides. It can be used to introduce the pivaloyl group into molecules, a functional group that can serve as a protecting group for alcohols. wikipedia.org

In esterification, this compound can react with alkyl halides or other electrophiles. For example, the reaction of this compound with (R)-epichlorohydrin is a key step in an efficient synthesis of the chiral building block (S)-glycidyl pivalate. thieme-connect.com The pivalate anion acts as a nucleophile, attacking the epoxide. thieme-connect.com this compound is also used in palladium-catalyzed C-H functionalization reactions, where pivalic acid (often generated from the salt) acts as a cocatalyst. a2bchem.com

In amidation reactions, this compound can be used as a base. In one study, it was found to be the optimal base for the preparation of enantio-enriched N-benzyl-2-chloro-3-phenyl propanamide, highlighting its utility in achieving high yields and selectivities in specific amide bond formations. nih.gov

| Reaction Type | Reactants | Product | Role of this compound | Reference |

|---|---|---|---|---|

| Esterification | This compound, (R)-epichlorohydrin | (S)-Glycidyl pivalate | Nucleophile | thieme-connect.com |

| Amidation | Corresponding 2-(S)-bromoacyl chloride and amine | 2-(S)-Bromoamides | Base | nih.gov |

The synthesis of enantiomerically pure compounds is critical in medicinal chemistry and materials science. This compound has proven to be a valuable tool in this field.

A significant application is in the synthesis of (S)-glycidyl pivalate, an important chiral intermediate for pharmaceuticals like Pretomanid, a drug used to treat tuberculosis. thieme-connect.com An efficient route involves the reaction of pivalic acid and (R)-epichlorohydrin in the presence of sodium hydroxide, which forms this compound in situ. thieme-connect.com The pivalate anion then performs a nucleophilic attack on the epoxide of epichlorohydrin. thieme-connect.com Optimization of this reaction, particularly temperature control, is crucial for achieving a high enantiomeric ratio. thieme-connect.com

This compound is also employed as a base in the synthesis of enantio-enriched α-haloamides. nih.gov These chiral amides can be prepared from natural amino acids, and the use of this compound as the base in certain synthetic steps ensures excellent yields and selectivities. nih.gov

This compound is a precursor in the synthesis of various specialized organic and organometallic compounds.

It is used to prepare N-(Benzyloxy)-N-(pivaloxy)-4-(trifluoromethyl)-benzamide, a reagent employed in amine deletion chemistry. orgsyn.orgorgsyn.org In this multi-step synthesis, anhydrous this compound is reacted with an N-chloro benzamide (B126) derivative. orgsyn.orgorgsyn.org Careful control of reaction conditions, including the use of anhydrous this compound and an inert atmosphere, is essential for the success of this transformation. orgsyn.orgorgsyn.org

Catalytic and Reagent Applications of Sodium Pivalate in Complex Chemical Transformations

Sodium Pivalate (B1233124) in Transition Metal-Catalyzed Reactions

Sodium pivalate has proven to be an effective additive in numerous transition metal-catalyzed reactions. It often facilitates challenging bond activations and enhances catalyst performance under various conditions. For instance, in cobalt-catalyzed C-H/N-H functionalizations, this compound was identified as the optimal additive, particularly in renewable solvents like aqueous glycerol. d-nb.info Its presence was also crucial for achieving efficient electrochemical C-H/N-H annulations. chim.it

Mechanisms of Carboxylate-Assisted Catalysis

The carboxylate group of this compound can directly participate in catalytic cycles, most notably through carboxylate-assisted C-H bond activation. This assistance is often proposed to occur via a concerted metalation-deprotonation (CMD) mechanism, where the carboxylate acts as an internal base to abstract a proton, facilitating the metalation of the C-H bond. acs.org This mechanism is a key feature in many direct arylation reactions catalyzed by palladium. acs.org

In some instances, the role of the carboxylate can be more complex. For example, in certain iridium-catalyzed cyclometalations, the carboxylate additive was found to play a dual role by accelerating the slow opening of the catalyst dimer and acting as an intramolecular base in a subsequent, fast C-H bond metalation step. acs.org

Ligand Effects of Pivalate in Homogeneous Catalysis

The pivalate anion can act as a ligand, influencing the steric and electronic environment of the metal center. dntb.gov.ua In homogeneous catalysis, the choice of ligands is critical for controlling reactivity and selectivity. acs.orgresearchgate.net While traditionally viewed as a simple anionic ligand, the bulky tert-butyl group of the pivalate can provide significant steric hindrance, which can be beneficial in certain catalytic systems.

The pivalate ligand's electronic properties also contribute to its effectiveness. In some palladium-catalyzed reactions, the pivalate ligand is involved in the C-H abstraction step, leading to the formation of key intermediates. rsc.org The design of bifunctional ligands, which incorporate a secondary functional group to cooperate with the metal center, has become a significant strategy in catalysis. chinesechemsoc.orgchinesechemsoc.org While not a classic bifunctional ligand in the same vein, the multifaceted role of pivalate as both a base and a ligand showcases the importance of additive effects in catalysis.

Application in Electrocatalysis and C-H Activation

This compound has found significant application as an additive in electrocatalytic C-H activation reactions. These reactions offer a sustainable alternative to traditional methods by avoiding the use of stoichiometric chemical oxidants. rsc.org

The addition of this compound has been shown to be crucial for the success of various electrochemical C-H activation reactions. For instance, in cobalt-catalyzed electrochemical synthesis, this compound was the optimal additive when methanol (B129727) was used as the solvent. rsc.org It is presumed to facilitate the carboxylate-assisted C-H bond cleavage and also helps to regulate the conductivity of the reaction medium. dokumen.pub In rhodium-catalyzed electrochemical annulations, this compound was used as an electrolyte additive. researchgate.netcardiff.ac.uk

The following table summarizes the optimal conditions for a specific electrochemical C-H/N-H annulation reaction, highlighting the importance of this compound.

| Parameter | Condition |

| Catalyst | Co(OAc)₂·4H₂O (20 mol %) |

| Additive | This compound |

| Solvent | Methanol (MeOH) |

| Temperature | Ambient Temperature |

| Cell Type | Undivided Cell |

| Table showing the optimized conditions for a cobalt-catalyzed electrochemical C-H/N-H annulation. rsc.org |

Proton-coupled electron transfer (PCET) is a fundamental mechanism in which an electron and a proton are transferred in a concerted or stepwise manner. wikipedia.org PCET pathways are crucial in a variety of chemical and biological processes, including water oxidation in photosynthesis. nih.gov In the context of organic synthesis, PCET provides a non-traditional way to achieve homolytic bond cleavage. acs.org

Recent studies have provided evidence that in some electrochemical cobalt-catalyzed reactions, the pivalate ligand does not act merely as a base but can exhibit radical character. nih.govrsc.org In a typical carboxylate-assisted C-H activation, the hydrogen is transferred as a proton in a concerted-metalation-deprotonation mechanism. rsc.org However, in electro-oxidized cobalt intermediates, significant radical distribution can occur on the coordinating heteroatoms. nih.govrsc.org

This distribution of radical character can extend to the coordinating pivalate, allowing it to function as a radical-type hydrogen atom acceptor. nih.govrsc.org This leads to a hydrogen-atom-transfer (HAT) mechanism for the cleavage of the C-H bond, a departure from the more commonly accepted CMD pathway. rsc.orgresearchgate.net This novel carboxylate-assisted HAT mechanism highlights the unique reaction channels that can be accessed in electrochemical transition metal catalysis. rsc.org The formation of radical species has also been suggested in other transition-metal-catalyzed C-H functionalization reactions. rsc.org

Role of Pivalate in Proton-Coupled Electron Transfer (PCET) Mechanisms

Stereoselective Catalysis Mediated by Pivalate-Containing Systems

The pivalate anion, often introduced as this compound or generated in situ from pivalic acid, plays a significant role as a ligand in various metal-catalyzed stereoselective transformations. Its bulky tert-butyl group can exert significant steric influence on the metal's coordination sphere, thereby directing the stereochemical outcome of a reaction.

Computational studies have suggested that a pivalate ligand could be beneficial for achieving Z-selectivity in ruthenium-catalyzed olefin metathesis. mdpi.com In rhodium-catalyzed reactions, the pivalate ligand is crucial for stereoselectivity. For instance, in the 1,3-dienylation of indoles, the active catalyst is believed to be CpRh(OPiv)₂, formed from the precursor [CpRhCl₂]₂ and pivalic acid. rsc.org Density Functional Theory (DFT) calculations have revealed that π-π stacking interactions involving the directing group are the origin of the observed Z-stereoselectivity in these reactions. rsc.org

In nickel-catalyzed cross-coupling reactions, the pivalate group has demonstrated a profound ability to control stereoselectivity. Nickel catalysts can achieve ligand-controlled stereoselectivity in the Suzuki-Miyaura cross-coupling of benzylic pivalates with boronates. acs.org The choice of ligand dictates the stereochemical outcome: the SIMes ligand leads to stereoinversion, while the tricyclohexylphosphine (B42057) (PCy₃) ligand results in stereoretention. acs.org DFT calculations suggest this control stems from the different energy penalties associated with the distortion of the substrate-nickel-ligand angle for each ligand. The PCy₃ ligand's flexible σ-donation allows for a favorable cyclic transition state leading to retention, whereas the rigid d-p back-donation with the SIMes ligand favors an Sₙ2-type backside attack, causing inversion. acs.org

Furthermore, stereospecific nickel-catalyzed Suzuki–Miyaura cross-coupling of allylic pivalates with arylboroxines has been developed to create all-carbon quaternary stereocenters. nih.gov This reaction proceeds with stereoinversion, consistent with an open transition state where the nickel catalyst adds to the face opposite the pivalate leaving group. nih.gov

The influence of the pivalate group extends to cobalt-catalyzed reactions. In the selective 1,2-dialkylation of dienoates, cobalt catalysis with alkylzinc pivalates demonstrates high regio- and stereoselectivity, with the stereoscopic configuration of the starting material being completely retained in the final product. nih.gov

Table 1: Examples of Pivalate-Mediated Stereoselective Catalysis

| Catalytic System | Reaction Type | Role of Pivalate | Stereochemical Outcome | Reference |

| Ruthenium (Ru) | Olefin Metathesis | Ligand | Influences Z-selectivity | mdpi.com |

| Rhodium (Rh) | C-H 1,3-Dienylation | Ligand (in active catalyst) | High Z-selectivity | rsc.org |

| Nickel (Ni) / PCy₃ | Suzuki-Miyaura Coupling | Leaving Group / Ligand Interaction | Stereoretention | acs.org |

| Nickel (Ni) / SIMes | Suzuki-Miyaura Coupling | Leaving Group / Ligand Interaction | Stereoinversion | acs.org |

| Nickel (Ni) / BISBI | Suzuki-Miyaura Coupling | Leaving Group | Stereoinversion to form quaternary centers | nih.gov |

| Cobalt (Co) | 1,2-Dialkylation of Dienoates | Part of Reagent (Alkylzinc pivalate) | Stereoretentive | nih.gov |

This compound as a Reagent in Directed Organic Synthesis

Applications in Directed Functionalization Strategies

This compound, or pivalic acid from which it is derived, is a widely used reagent in transition-metal-catalyzed C–H bond functionalization. It often acts as a base or a crucial additive in reactions guided by a directing group (DG). The combination of a directing group, which positions the metal catalyst near a specific C–H bond, and an appropriate base like this compound enables the selective transformation of otherwise unreactive bonds.

In palladium-catalyzed C–H activation, pivalic acid has been identified as a key component. nih.gov The concerted metalation-deprotonation (CMD) pathway, which is a common mechanism for C–H bond cleavage, is efficiently facilitated by the combination of pivalic acid and a carbonate base. rsc.org The pivalate anion acts as a proton shuttle in this process. rsc.org

Cobalt-catalyzed C–H functionalization reactions frequently employ this compound as a base. nih.gov For example, in the aminoquinoline-directed coupling of phosphinic amides with alkenes, the catalytic system consists of a simple cobalt(II) salt, manganese acetate (B1210297) as a co-oxidant, oxygen as the terminal oxidant, and this compound as the base. nih.govacs.org This methodology allows for the alkenylation of sp² C–H bonds with high efficiency. nih.gov The bidentate, monoanionic nature of the aminoquinoline directing group is crucial for this reactivity, and this compound's role as a base is integral to the catalytic cycle. nih.gov

Similarly, nickel-catalyzed C(sp³)–H functionalization of aliphatic amides, guided by an 8-aminoquinoline (B160924) (AQ) directing group, utilizes pivalic acid as an additive alongside a carbonate base. rsc.org This system enables the arylation of β-methyl C–H bonds. rsc.org While the directing group is essential for reactivity and selectivity, the pivalate additive is a key component of the reaction conditions that enable the transformation. rsc.orgrsc.org

Enabling Reagent in Specific Bond-Forming Reactions

Beyond its role as a simple base, this compound and its derivatives are enabling reagents that actively participate in or facilitate specific bond-forming reactions, particularly C–C couplings.

Organozinc pivalates have emerged as highly stable and reactive organometallic reagents. rsc.org Prepared through selective metalation mediated by TMPZnOPiv (TMP = 2,2,6,6-tetramethylpiperidyl), these solid reagents are easy to handle and show excellent reactivity in Pd- and Cu-catalyzed cross-coupling reactions with various electrophiles, including aryl halides and acid chlorides. rsc.org Cobalt-catalyzed reactions also utilize alkylzinc pivalates as versatile C(sp³)-nucleophiles for conjunctive cross-coupling reactions, leading to the formation of complex carbogenic skeletons. nih.govrsc.org

In palladium-catalyzed C-H activation, pivalic acid can serve as a cocatalyst. Phosphine-free, palladium-catalyzed arylation of heterocycles is achieved using pivalic acid to promote the C-H activation step. a2bchem.com The use of this compound can be critical for achieving high yields in these transformations. In some palladium-catalyzed reactions, a working model suggests that the sodium cation from this compound coordinates with the carboxylate group, which in turn influences the coordination of the palladium center and triggers the C-H insertion step. nih.gov

This compound is listed as a reagent for C-H bond activation and as a base or additive in cross-coupling reactions using transition metal catalysts. tcichemicals.comcymitquimica.comtcichemicals.com Its application is central to cobalt-catalyzed oxidative C–H activation strategies. For instance, the coupling of arylphosphinic acid aminoquinoline amides with allyl pivalate is catalyzed by a simple Co(NO₃)₂ hydrate (B1144303) in the presence of an oxidant and this compound base. acs.org

Table 2: this compound in Specific Bond-Forming Reactions

| Reaction Type | Metal Catalyst | Role of Pivalate | Substrate/Reagent | Bond Formed | Reference |

| Cross-Coupling | Palladium (Pd), Copper (Cu) | Component of organozinc reagent | Organozinc pivalates | C(sp²)-C(sp²), C(sp²)-C(sp) | rsc.org |

| Cross-Coupling | Cobalt (Co) | Component of organozinc reagent | Alkylzinc pivalates | C(sp³)-C(sp³) | nih.gov |

| Arylation of Heterocycles | Palladium (Pd) | Cocatalyst (as pivalic acid) | Heterocycles | C-C | a2bchem.com |

| C-H Alkenylation | Cobalt (Co) | Base (as this compound) | Phosphinic amides, Alkenes | C(sp²)-C | acs.org |

| C-H Allylation | Cobalt (Co) | Base (as this compound) | Phosphinic amides, Allyl pivalate | C(sp²)-C | acs.org |

Coordination Chemistry of Pivalate Ligands

Structural Elucidation of Metal-Pivalate Coordination Complexes

The structural characterization of metal-pivalate complexes is fundamental to understanding their properties. X-ray crystallography has been a pivotal technique in revealing the intricate architectures of these compounds, which range from simple mononuclear species to complex polynuclear clusters.

Characterization of Mononuclear and Polynuclear Pivalate (B1233124) Complexes

The reaction of metal salts with pivalic acid or its sodium salt can lead to the formation of both mononuclear and polynuclear complexes, depending on the reaction conditions and the nature of the metal ion.

Mononuclear complexes are the simplest, featuring a single metal center coordinated by pivalate ligands. For instance, nickel and cadmium have been shown to form mononuclear complexes. In these structures, the metal center is typically coordinated by pivalate anions and other co-ligands, such as 2-amino-1-methylbenzimidazole, where the pivalate can act as a monodentate or bidentate ligand. scilit.commedjrf.com The coordination geometry around the metal in these mononuclear complexes is often a distorted octahedron. researchgate.net

Polynuclear complexes , containing two or more metal centers, are more common for pivalate ligands. The carboxylate group of the pivalate can bridge multiple metal ions, leading to the formation of dinuclear, trinuclear, and higher-nuclearity clusters.

Dinuclear Complexes: A classic example is the copper(II) pivalate complex, [Cu₂(Piv)₄(L)₂], which adopts a "Chinese lantern" structure. In this arrangement, four pivalate ligands bridge the two copper centers. scilit.commedjrf.com Dinuclear cobalt(II) pivalate complexes have also been synthesized and characterized. researchgate.netcapes.gov.br

Tetranuclear Complexes: Tetranuclear "butterfly" and heterocubane structures are known for cobalt and manganese pivalates. researchgate.netcapes.gov.br For example, a tetranuclear manganese complex, {Mn⁴⁺(OH)(Piv)₇}, has been described with a core structure of a trinuclear µ₃-hydroxo-centered unit linked to a fourth manganese ion by pivalate bridges. mdpi.com

Hexanuclear and Higher Nuclearity Complexes: Pivalate ligands are adept at forming larger clusters. Hexanuclear manganese-oxo pivalate clusters, [Mn₆O₂(piv)₁₀], are well-established building blocks for coordination polymers. mdpi.commdpi.com Even larger structures, such as tetradecanuclear cobalt pivalate cages, have been reported, showcasing the remarkable ability of pivalate to facilitate the assembly of complex polymetallic architectures. researchgate.netcapes.gov.br The characterization of these large clusters often involves a combination of single-crystal X-ray diffraction, spectroscopy, and magnetic measurements. researchgate.netmdpi.com

The table below summarizes some examples of characterized metal-pivalate complexes.

Table 1: Examples of Mononuclear and Polynuclear Metal-Pivalate Complexes| Complex Type | Example Formula | Metal Ion(s) | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| Mononuclear | [Ni(Piv)₂(L)₂] | Ni(II) | Distorted octahedral geometry | scilit.com |

| Mononuclear | [Cd(Pfb)₂(L)₂] | Cd(II) | Monodentate ligand coordination | scilit.commedjrf.com |

| Dinuclear | [Cu₂(Piv)₄(L)₂] | Cu(II) | "Chinese lantern" structure | scilit.commedjrf.com |

| Dinuclear | [Mn₂(Piv)₄(L)₂] | Mn(II) | Centrosymmetric, distorted octahedra | mdpi.com |

| Tetranuclear | [Mn₄O₂(Piv)₆L₂] | Mn(II) | Tetranuclear core | mdpi.com |

| Tetranuclear | [Fe₄O₂(O₂CCMe₃)₈] | Fe(III) | Central {Fe₄(μ₃-O)₂}⁸⁺ core | researchgate.net |

| Hexanuclear | [Mn₆O₂(Piv)₁₀(4-Me-Py)₂.₅(Hpiv)₁.₅] | Mn(II), Mn(III) | Mixed-valent oxo-pivalate cluster | rsc.org |

L represents a co-ligand, Piv represents the pivalate anion, and Pfb represents the pentafluorobenzoate anion.

Crystal Engineering and Supramolecular Assembly in Pivalate-Based Systems

Crystal engineering with pivalate ligands involves the rational design and synthesis of crystalline solids with desired structures and properties. rsc.org The steric bulk of the tert-butyl group and the versatile binding of the carboxylate group make pivalate an excellent tool for constructing coordination polymers and supramolecular assemblies. researchgate.net

The pivalate ligand's ability to act as a linker between metal centers is fundamental to the formation of extended structures. For example, 1D coordination polymers can be formed where metal-pivalate units are bridged by other organic ligands. mdpi.com In some cases, the pivalate ligands themselves bridge metal centers to form chains. The introduction of co-ligands like ethylenediamine (B42938) can modify these chains, leading to isostructural complexes across the lanthanide series. d-nb.info These chains can then pack in various ways, sometimes leading to partially ordered crystals. d-nb.info

Supramolecular assembly in pivalate-based systems is often driven by non-covalent interactions, such as hydrogen bonding. acs.org For instance, hydrogen bonds between coordinated water molecules and pivalate ligands of adjacent chains can lead to the formation of ladder-like supramolecular structures. These weaker interactions play a crucial role in organizing the primary coordination polymers into higher-dimensional networks. The use of pre-synthesized pivalate clusters as building blocks allows for the construction of more complex architectures, such as metal-organic frameworks (MOFs), although the initial cluster structure may not always be retained during the assembly process. researchgate.net

Pivalate as a Bridging and Chelating Ligand

The chemical behavior of the pivalate ligand is dominated by the coordination chemistry of its carboxylate group. This group can adopt various coordination modes, acting as either a terminal (chelating or monodentate) or a bridging ligand, which connects two or more metal centers.

Diverse Coordination Modes of the Carboxylate Group

The carboxylate group of the pivalate ligand exhibits remarkable versatility in its binding to metal ions. This flexibility is a key factor in the formation of the diverse range of mononuclear and polynuclear structures observed.

Common coordination modes include:

Monodentate (η¹): One oxygen atom of the carboxylate group coordinates to a single metal center. This is seen in some lanthanide complexes where the coordination sphere is highly saturated. core.ac.uk

Chelating (η²): Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a four-membered ring. This mode is frequently observed in mononuclear and polynuclear complexes. core.ac.ukrsc.org

Bridging: The carboxylate group links two or more metal centers. Several bridging modes are possible, with the syn-syn bridging mode being particularly common in dinuclear "paddlewheel" or "Chinese lantern" type structures. scilit.com Other bridging modes, such as syn-anti and anti-anti, are also known.

Mixed Bridging and Chelating Modes: More complex coordination modes are also possible, where the pivalate ligand simultaneously bridges two metal centers and chelates to one of them. For example, a (μ₂–η²:η¹) mode has been identified in pentanuclear dysprosium complexes, where the ligand links two metal ions while also chelating to one of them. core.ac.ukresearchgate.net In some hexanuclear dysprosium complexes, three distinct coordination modes have been observed in the same structure: monodentate (pivalate-κO), bidentate bridging (μ₂-pivalate-κ²O¹:O²), and a more complex bridging mode (μ₂-pivalate-κ³O¹O²:O²). researchgate.net

The table below illustrates some of the coordination modes of the pivalate ligand.

Table 2: Common Coordination Modes of the Pivalate Ligand| Coordination Mode | Description | Example Complex Type | Reference(s) |

|---|---|---|---|

| Monodentate (η¹) | One oxygen atom binds to one metal center. | Pentanuclear Lanthanide Complexes | core.ac.uk |

| Chelating (η²) | Both oxygen atoms bind to one metal center. | Heptanuclear Iron(III) Complexes | rsc.org |

| Bridging (μ₂–η²:η¹) | Bridges two metal centers and chelates to one. | Pentanuclear Lanthanide Complexes | core.ac.ukresearchgate.net |

| Bridging (μ₂-pivalate-κ²O¹:O²) | Both oxygen atoms bridge two metal centers. | Hexanuclear Dysprosium(III) Complexes | researchgate.net |

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of metal-pivalate complexes is a result of a delicate balance between electronic and steric factors. numberanalytics.comnationalmaglab.org

Steric Factors: The most significant steric influence comes from the bulky tert-butyl group of the pivalate ligand. mdpi.comnumberanalytics.com This steric hindrance can:

Limit the coordination number: The sheer size of the ligands can prevent a large number of them from fitting around a metal center. libretexts.org

Influence the adoption of specific geometries: To minimize steric repulsion between ligands, complexes may adopt geometries that maximize the distance between the bulky groups. numberanalytics.com

Promote the formation of polynuclear complexes: The steric bulk can prevent the formation of simple, saturated mononuclear species, instead favoring the formation of bridged, polynuclear structures where the metal centers are more accessible. mdpi.com For example, the reaction of Mn(II) pivalate with N-donor ligands can lead to dinuclear, tetranuclear, or hexanuclear complexes, with the final structure being highly dependent on the steric profile of the co-ligand. mdpi.com

Electronic Factors: The electronic properties of both the metal ion and any co-ligands also play a crucial role. numberanalytics.comnationalmaglab.org

Metal Ion Properties: The size, oxidation state, and d-electron configuration of the metal ion influence its preferred coordination number and geometry. libretexts.org

Ligand Field Effects: The interaction between the metal d-orbitals and the ligand orbitals determines the ligand field stabilization energy, which can favor one geometry over another. numberanalytics.com

The interplay between these steric and electronic effects is complex and dictates the final three-dimensional arrangement of the atoms in a metal-pivalate complex. numberanalytics.com

Heterometallic Pivalate Coordination Systems

Heterometallic pivalate complexes, which contain two or more different metal ions within the same molecular entity, are a significant area of research. These systems are often synthesized by reacting pre-formed homometallic pivalate clusters with salts of another metal. acs.orgacs.org For example, trinuclear or hexanuclear iron(III) pivalate clusters can be reacted with lanthanide nitrates to form large, wheel-shaped heterometallic {Fe₁₈Ln₆} complexes. acs.orgacs.org

The pivalate ligand, along with other bridging ligands like hydroxides, oxides, or alkoxides from co-ligands, effectively links the different metal centers. rsc.org This has led to the synthesis of a wide variety of d-d, d-f, and p-d block metal combinations.

Some examples of heterometallic pivalate systems include:

Fe-Ln (Lanthanide) Systems: A range of {Fe-Dy}, {Fe-Gd}, and {Fe-Y} complexes have been prepared. acs.orgacs.org A tetranuclear {Fe₂Dy₂} cluster has been synthesized where the metal ions are linked by pivalate and 1,1,1-tris(hydroxymethyl)ethane (B165348) (thme³⁻) ligands.

Mn-Ln Systems: Isostructural families of [Mn₂IIIMn₂IILn₂III] clusters have been synthesized by reacting manganese pivalate precursors with lanthanide salts. rsc.org

Fe-Cd Systems: An unusual octanuclear iron(III) wheel incorporating a {Cd(Piv)₂} unit has been reported, demonstrating the assembly of complex heterometallic architectures. researchgate.net

Fe-Mn Systems: Mixed-valent {Fe₂Mn} and {Fe₄Mn₂} oxo-pivalate clusters have been synthesized, with the final product depending on the reaction conditions. researchgate.net

Li-Zn Systems: Heterometallic pivalate complexes like [Li₂Zn₂(piv)₆(py)₂] have been used as precursors for synthesizing heterometallic metal-organic frameworks (MOFs). researchgate.netrsc.org

Zn-Dy Systems: In these systems, the pivalate acts as a co-ligand, influencing the magnetic properties of the resulting complex. rsc.orguni-lj.si

The study of these heterometallic pivalate complexes is driven by the potential to create materials with novel magnetic, optical, or catalytic properties arising from the interactions between the different metal ions held in close proximity by the pivalate bridging framework.

Synthesis and Structural Analysis of Mixed-Metal Pivalate Clusters

The synthesis of mixed-metal pivalate clusters involves various methods, including one-pot reactions and the use of pre-synthesized polynuclear metal clusters as building blocks. mdpi.comencyclopedia.pubrsc.org These approaches allow for the creation of a wide array of structurally diverse clusters. The choice of starting materials, such as simple metal salts or well-defined metal-pivalate complexes, and reaction conditions play a crucial role in determining the final structure and nuclearity of the cluster. mdpi.comencyclopedia.pub

One common synthetic strategy involves reacting commercially available metal salts with pivalic acid or a pivalate salt. For instance, heterotrinuclear clusters with the general formula [Fe(III)₂M(II)(μ₃-O)(O₂CᵗBu)₆(HO₂CᵗBu)₃] (where M(II) = Co, Mn) have been synthesized from metal nitrates and pivalic acid. acs.orgrsc.org In one method, iron nitrate (B79036) nonahydrate and cobalt nitrate hexahydrate are reacted with pivalic acid and potassium hydroxide (B78521) in water. acs.org This results in the formation of a μ₃-oxo-heterotrinuclear compound containing a triangle of metal ions with a central μ₃-bridged oxygen atom. acs.org The metal ions in these structures are often disordered over the three sites of the triangle. acs.org Similarly, a family of mixed-valent, mixed-metal trimeric oxo-centered clusters, M(II)Fe(III)₂(μ₃-O)(μ₂-O₂CR)₆(H₂O)₃ (where M = Fe, Co, Ni, Cu, Zn), was prepared by reacting metal nitrates with trifluoroacetic acid and sodium hydroxide. rsc.org

Another approach utilizes pre-synthesized pivalate complexes. For example, a hexanuclear cobalt(II/III)–gadolinium(III) aggregate, [Co(II)₂Co(III)₂Gd₂(L)₂(μ₃-OMe)₂(Me₃CCOO)₈]·H₂O, was formed through the coordination-driven cleavage of a dinuclear cobalt-pivalate complex, [Co₂(μ-OH₂)(O₂CCMe₃)₄(HO₂CCMe₃)₄], by Gd(NO₃)₃·6H₂O in methanol (B129727). acs.org The synthesis of mixed-metal oxo clusters can also be achieved using gadolinium pivalate as a precursor in reactions with other metal complexes, with the solvent playing a critical role in the final structure. ccspublishing.org.cn For example, reacting a gadolinium pivalate precursor in acetonitrile (B52724) yielded a Ti₈Gd cluster, while using N,N-dimethylformamide (DMF) as the solvent resulted in a Ti₄Gd₂ cluster. ccspublishing.org.cn One-pot reactions have also been successful in producing heterometallic coordination compounds, such as a pentanuclear {Ce(IV)₃Co(III)₂} core and a dodecanuclear {Zr(IV)₆Co(II)₆} core, by reacting a Co(II) carboxylate complex with hexanuclear cerium or zirconium pivalate complexes. rsc.org

The structural analysis of these clusters reveals a rich diversity of core arrangements. Common structural motifs include oxo-centered triangles ({M₃O}), "butterfly" clusters ({M₄(μ₃-O)₂}), and larger hexanuclear ({M₆O₂}) and dodecanuclear aggregates. mdpi.comrsc.org The {M₃O} core features a triangle of metal ions around a central oxygen atom, as seen in the [Fe₂MO(piv)₆] type clusters (piv = pivalate). acs.orgacs.org Tetranuclear "butterfly" clusters can be viewed as two edge-sharing {M₃(μ₃-O)} triangular units. mdpi.com More complex structures, such as a candy-shaped hexanuclear Co(II)₂Co(III)₂Gd₂ aggregate and a 12-metallacrown-4 {Mn₄(III)Ln(III)} core (where Ln = Gd, Tb), have also been characterized. acs.orgmdpi.com In these structures, pivalate ligands act in various coordination modes, including bridging the edges of the metallic core. acs.orgmdpi.com

| Cluster Core | Example Compound | Synthetic Precursors | Reference |

|---|---|---|---|

| {Fe(III)₂M(II)(μ₃-O)} (M=Co, Mn) | [Fe₂CoO(O₂CᵗBu)₆(HO₂CᵗBu)₃] | Iron nitrate nonahydrate, Cobalt nitrate hexahydrate, Pivalic acid, Potassium hydroxide | acs.org |

| {Co(II)₂Co(III)₂Gd₂} | [Co₂Co₂Gd₂(L)₂(μ₃-OMe)₂(Me₃CCOO)₈]·H₂O | [Co₂(μ-OH₂)(O₂CCMe₃)₄(HO₂CCMe₃)₄], Gd(NO₃)₃·6H₂O | acs.org |

| {Ti₈Gd} | Ti₈Gd(μ₂-O)(μ₃-O)₅(Sal)₅(OPiv)₂(μ₂-OⁱPr)₃(μ-OⁱPr)₈ | Gadolinium pivalate precursor, Titanium isopropoxide, Salicylic acid | ccspublishing.org.cn |

| {Ce(IV)₃Co(III)₂} | Not specified | Co(II) carboxylate complex, [Ce₆O₄(OH)₄(piv)₁₂] | rsc.org |

| {Mn₄(III)Ln(III)} (Ln=Gd, Tb) | (tBu₄N){[Ln(III)(O₂CBuᵗ)₄][12-MC-Mn(III)N(shi)-4]} | Mn(O₂CBuᵗ)₂·2H₂O, Ln(NO₃)₃·xH₂O, Salicylhydroxamic acid | mdpi.com |

Topological Diversity in Pivalate-Bridged Coordination Polymers

Pivalate ligands, often as part of polynuclear metal clusters, are versatile building blocks for constructing coordination polymers (CPs) with diverse topologies. mdpi.comencyclopedia.pubsemanticscholar.org These cluster-based coordination polymers (CCPs) are formed by linking metal-pivalate clusters with polytopic organic ligands, resulting in multidimensional structures such as 1D chains, 2D layers, and 3D frameworks. encyclopedia.pubsemanticscholar.org The final dimensionality and topology of the network are heavily influenced by the nature of the bridging ligand and the inherent geometry of the pivalate cluster. acs.orgnih.gov

A key strategy for achieving topological diversity is the use of heterometallic pivalate clusters as "supermolecular building blocks" (SBBs). acs.orgsemanticscholar.org For example, linking the trigonal trinuclear cluster [Fe₂NiO(Piv)₆] with a series of different polypyridine ligands results in CPs with varied topologies. acs.orgnih.gov The type of polypyridine spacer plays a crucial role in defining the network's dimensionality. acs.orgnih.gov Depending on the connectivity of the spacer ligand (e.g., μ₂- vs. μ₃-), the resulting networks can range from 1D chains to 2D layers. acs.org Topological analysis of these networks reveals underlying nets such as the 3-connected fes topology or a 1D periodic net. acs.orgnih.gov

The combination of different types of ligands, such as carboxylates and diamines, also provides a route to novel CPs. The interaction of iron(II) pivalate with 1,4-diaminobutane, for instance, leads to a 2D coordination polymer with a layered structure and hcb (honeycomb) topology. mdpi.com In this structure, {Fe(piv)₂} fragments are linked by bridging diamine molecules. mdpi.com Similarly, polynuclear {Mn₆O₂} pivalate clusters can be bridged by ligands like isonicotinamide (B137802) (ina) to form 2D polymeric layers with a (4,4) topology. mdpi.comsemanticscholar.org

The diversity extends to 3D frameworks as well. A 3D coordination polymer of iron(II) has been synthesized using an ether-bridged pyridine-dicarboxylate ligand. mdpi.com Topological analysis of this complex structure revealed a 3,6-connected binodal net with the rtl (rutile) topology, constructed from 6-connected iron centers and 3-connected organic linkers. mdpi.com Even more complex entangled structures can be formed, such as a 2D→3D parallel polycatenated architecture based on a 4·8²-fes net, demonstrating the rich structural possibilities offered by pivalate-based systems. acs.org The ability to use pre-formed pivalate clusters, ranging from trinuclear {M₃O} to hexanuclear {M₆O₂} cores, provides precise control over the resulting CCP's topology. mdpi.comsemanticscholar.org

| Pivalate Building Block | Bridging Ligand | Dimensionality | Resulting Topology | Reference |

|---|---|---|---|---|

| [Fe₂NiO(Piv)₆] | 2,6-bis(3-pyridyl)-4-(4-pyridyl)pyridine | 2D | 3,3,4,4-connected net, simplifies to uninodal 3-connected fes | acs.orgnih.gov |

| {Fe(piv)₂} | 1,4-diaminobutane (dab) | 2D | hcb (honeycomb) | mdpi.com |

| {Mn₆O₂} | isonicotinamide (ina) | 2D | (4,4) layer | mdpi.comsemanticscholar.org |

| {Fe(II)} | Ether-bridged pyridine-dicarboxylate | 3D | 3,6-connected binodal rtl (rutile) | mdpi.com |

| [Fe₂MnO(piv)₆] | hexamethylenetetramine (hmta) | 2D | Corrugated layer | mdpi.comencyclopedia.pub |

Advanced Spectroscopic Characterization and Structural Analysis of Sodium Pivalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of chemical compounds, including sodium pivalate (B1233124) and its derivatives. It provides detailed information about the carbon-hydrogen framework, molecular environment, and dynamic processes.

Elucidation of Molecular Connectivity and Dynamics

NMR spectroscopy is instrumental in defining the molecular structure of the pivalate anion. The ¹H NMR spectrum of sodium pivalate in an aqueous solution at neutral pH is characterized by a single sharp resonance at approximately 1.08 ppm. wikipedia.org This singlet corresponds to the nine equivalent protons of the three methyl groups in the tert-butyl moiety. The equivalence of these protons confirms the C₃ rotational symmetry around the quaternary carbon-carboxylate carbon bond.

In ¹³C NMR spectroscopy, distinct signals for the quaternary carbon, the methyl carbons, and the carboxylate carbon provide further confirmation of the molecular connectivity.

Beyond simple structural confirmation, NMR techniques like Pulsed-Field Gradient Spin-Echo (PGSE) NMR can be employed to study molecular dynamics. For instance, studies on the interaction of this compound with complementary polyions have used ¹H PGSE NMR to investigate its binding and diffusion characteristics in solution. researchgate.net Furthermore, ²³Na NMR relaxation studies provide insights into the electrostatic binding and dynamics of the sodium cation itself, revealing information about ion pairing and solvation in solution. researchgate.netsemanticscholar.org The linewidth of the ²³Na NMR signal is sensitive to the symmetry of the electric field gradient at the nucleus; for a 0.1M NaCl solution in D₂O, a reference for sodium salts, the linewidth is about 8.2 Hz. semanticscholar.org Advanced solid-state NMR (ssNMR) techniques, such as two-dimensional phase-adjusted spinning sideband (2DPASS) cross-polarization magic angle spinning (CP-MAS), can determine chemical shift anisotropy (CSA) parameters, which are related to the electronic environment and molecular dynamics in the solid state. researchgate.net

Application in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time and unraveling reaction mechanisms. The conversion of pivalic acid to this compound, for example, can be monitored by observing the disappearance of the acidic proton of pivalic acid and the appearance of the characteristic pivalate signals. uchicago.edu

In more complex systems, NMR is crucial for mechanistic elucidation. For instance, in studies of palladium-catalyzed C-H functionalization reactions where pivalic acid is a co-catalyst, NMR helps identify key intermediates. wikipedia.org The reaction of this compound with rhodium complexes to form rhodium-pivalate species has been followed using NMR, in conjunction with UV-vis spectroscopy, to understand the equilibrium between different carboxylate adducts and to propose a detailed reaction mechanism. acs.org Low-temperature NMR experiments in such studies can help detect and characterize transient adducts that are crucial for the catalytic cycle. acs.org

Furthermore, the progress of reactions involving pivalate esters can be tracked quantitatively. In the synthesis of (S)-glycidyl pivalate, NMR analysis with an internal standard was used to determine the reaction completion and calculate the assay yield of the product. thieme-connect.com The development of rapid-injection NMR (RINMR) systems allows for the real-time observation of very fast reactions, a technique applicable to studying the kinetics of reactions involving this compound or its derivatives. researchgate.netuniv-nantes.fr

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. uni-siegen.demdpi.com These methods are essential for identifying functional groups and understanding intermolecular forces in this compound.

Identification of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of this compound are dominated by vibrations associated with the tert-butyl group and the carboxylate anion. The most characteristic vibrations are the stretching modes of the carboxylate group (COO⁻).

Asymmetric Stretching (ν_as(COO⁻)): This typically appears as a strong band in the IR spectrum, generally in the region of 1550-1610 cm⁻¹. For solid this compound, a strong band has been reported at 1549 cm⁻¹. acs.org

Symmetric Stretching (ν_s(COO⁻)): This vibration gives rise to a strong band in the IR spectrum between 1400-1450 cm⁻¹ and is also prominent in the Raman spectrum.

Other key vibrational modes include:

C-H Stretching: Vibrations of the methyl groups appear in the 2800-3000 cm⁻¹ region.

C-H Bending: Methyl group bending and rocking modes are found in the 1470-1360 cm⁻¹ range and below.

C-C Stretching: The stretching of the quaternary carbon and the methyl carbons occurs at lower frequencies.

This unique pattern of vibrational bands serves as a molecular fingerprint, allowing for the unambiguous identification of the pivalate anion in various samples. spectroscopyonline.commdpi.com The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be strong in Raman and weak in IR, and vice versa, leading to a more complete structural characterization. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Activity | Notes |

|---|---|---|---|

| Asymmetric COO⁻ Stretch | 1549 - 1610 | IR | A very strong and characteristic band for carboxylate salts. acs.org |

| Symmetric COO⁻ Stretch | 1400 - 1450 | IR & Raman | Strong in both spectra, complementary to the asymmetric stretch. |

| C-H Bending (Methyl) | 1360 - 1470 | IR & Raman | Includes symmetric and asymmetric bending modes. |

| C-H Stretching (Methyl) | 2800 - 3000 | IR & Raman | Characteristic of alkyl groups. |

Insights into Intermolecular Interactions

Vibrational spectroscopy is highly sensitive to the local environment of the molecule, providing valuable insights into intermolecular interactions such as ion pairing and crystal packing. The exact frequencies of the carboxylate stretching vibrations are influenced by the nature of the cation (in this case, Na⁺), the crystal lattice structure, and the presence of any solvent molecules (e.g., water of hydration). researchgate.netresearchgate.net

In the solid state, factor group splitting can occur, where a single vibrational mode of the isolated ion splits into multiple bands in the crystal spectrum due to interactions with neighboring ions in the unit cell. researchgate.net By comparing the spectra of this compound in the solid state versus in solution, one can deduce information about the strength of the ionic interactions. Studies on analogous systems, like sodium dodecyl sulfate, have used polarized Raman spectroscopy to probe hydrophobic interactions and the self-assembly process. ustc.edu.cn Similarly, advanced techniques like UV resonance Raman (UVRR) spectroscopy can selectively enhance vibrations within specific parts of a molecule or complex, offering a powerful tool to study the local structure and interactions in solution. icmp.lviv.ua

Mass Spectrometry (MS) in Compositional and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. While direct analysis of a simple salt like this compound is not common, MS is extensively used to characterize derivatives and products arising from reactions involving the pivalate group. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. mdpi.com

In ESI-MS, this compound in solution would be expected to show the pivalate anion [ (CH₃)₃CCOO ]⁻ at an m/z of 101.07 in negative ion mode. In positive ion mode, sodium adducts of other molecules are frequently observed. researchgate.net

More commonly, the pivalate moiety is identified as part of a larger molecule, such as a pivalate ester. Tandem mass spectrometry (MS/MS) is used to fragment a selected parent ion to generate a characteristic fragmentation pattern, which serves as a structural fingerprint. mdpi.com For example, in the analysis of desoxycorticosterone pivalate (DOCP), a synthetic mineralocorticoid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used. researchgate.nettandfonline.com The fragmentation of the pivalate ester often involves characteristic losses.

A common fragmentation pathway for pivalate esters under MS conditions is the cleavage of the ester bond. The pivaloyl group can give rise to a characteristic acylium ion, [(CH₃)₃CCO]⁺, at m/z 57. This fragment is a strong indicator of the presence of a pivaloyl or tert-butyl carbonyl structure within the molecule.

| Ion/Fragment | Formula | Expected m/z | Significance |

|---|---|---|---|

| Pivalate Anion | [C₅H₉O₂]⁻ | 101.07 | Parent ion in negative mode ESI-MS. |

| Pivaloyl Cation | [C₅H₉O]⁺ | 85.06 | A possible fragment from a larger molecule. |

| tert-Butyl Cation | [C₄H₉]⁺ | 57.07 | A highly stable and common fragment from the pivaloyl group. |

GC-MS analysis is also used for volatile pivalate derivatives. In the analysis of essential oils, for example, a compound identified as Limonen-6-ol, pivalate was characterized by its mass spectrum, which would be compared against libraries like NIST for positive identification. asianpubs.orgmdpi.com The specific fragmentation pattern helps distinguish it from other isomeric esters.

Determination of Molecular Mass and Oligomeric Species

The determination of molecular mass is fundamental to characterizing this compound and its derivatives, especially when investigating their tendency to form oligomers or larger polymeric structures. Techniques such as mass spectrometry are crucial for analyzing vapor-phase composition. For instance, studies on related metal carboxylates, like silver pivalate, have shown the presence of gaseous dimers (e.g., Ag₂Piv₂) under certain conditions. researchgate.net The Knudsen effusion method coupled with mass spectrometry is a powerful tool for studying the vapor formation of metal pivalates, which can reveal polymerization in the condensed phase. researcher.life

For larger oligomeric or polymeric species in solution, size-exclusion chromatography (SEC), also known as gel-permeation chromatography (GPC), is often employed. google.com This technique separates molecules based on their hydrodynamic volume, allowing for the determination of number average molecular weight (Mn) and dispersity (Đ). mdpi.com Other methods, such as low-angle laser light scattering photometry combined with high-performance gel chromatography, provide a sophisticated approach to determine the molecular weight of oligomers, even when sample availability is limited. nih.gov

Gas-Phase Thermodynamics Studies of Pivalates

The thermodynamic properties of pivalates are critical for applications such as chemical vapor deposition. Gas-phase thermodynamics studies provide essential data on volatility and thermal stability. The Knudsen effusion technique, combined with mass spectrometry, is a primary method for determining the thermodynamic parameters of metal pivalates. researchgate.net This method allows for the measurement of absolute partial pressures and the composition of the gas phase. researchgate.net

Through these studies, key thermodynamic values such as the enthalpies of volatilization and sublimation can be determined. researchgate.netepa.gov For example, the standard enthalpy of formation for crystalline silver pivalate has been determined through combustion calorimetry, and from this, the enthalpy of formation for the gaseous dimer was derived using the measured enthalpy of sublimation. researchgate.netakjournals.com Such investigations into the vaporization thermodynamics of metal pivalates, including those of cobalt(II), tin(II), and zinc(II), provide a deeper understanding of their behavior at elevated temperatures. researcher.lifedntb.gov.ua The low metal-ligand bond enthalpy in some pivalates, like silver pivalate, allows for the generation of high concentrations of the pivalate radical in the gas phase at relatively low temperatures. akjournals.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique that serves as a cornerstone for the structural characterization of crystalline materials like this compound. The method is based on the principle of Bragg's Law, where X-rays are diffracted by the repeating lattice spacings of a crystalline solid. creative-biostructure.com This interaction produces a unique diffraction pattern for each crystalline phase, which acts as a fingerprint for identification. XRD can provide a wealth of information, including the identification of crystalline phases, determination of crystal structure, and quantification of phase composition. malvernpanalytical.com

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional atomic or molecular structure of a compound. uol.demdpi.com By analyzing the position and intensity of diffracted X-ray spots from a single crystal, researchers can calculate the XYZ coordinates for every atom in the structure. uol.de This allows for the precise determination of bond lengths, bond angles, and other geometric parameters. uol.de

This technique is indispensable for establishing the absolute structure and stereochemistry of complex molecules. For derivatives of pivalate, such as a hafnium pivalate cluster, SCXRD has been used to determine the intricate molecular structure, revealing the arrangement of the metal atoms, bridging oxygen and hydroxide (B78521) groups, and the coordination modes of the pivalate ligands. researchgate.net The detailed structural information yielded by SCXRD is crucial for understanding structure-property relationships in these materials. mdpi.com

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline materials, where the sample consists of many small, randomly oriented crystallites. creative-biostructure.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is ideal for the characterization of bulk powder samples. creative-biostructure.com It is widely used for routine phase identification, as the resulting one-dimensional diffraction pattern can be compared against large databases of known materials for identification.

PXRD is also a valuable tool for monitoring the progress of solid-state reactions. For example, the mechanochemical synthesis of zirconium tetrapivalate from this compound and zirconium tetrachloride has been monitored using PXRD. researchgate.net The diffraction patterns clearly show the disappearance of the starting material (this compound) and the emergence of the product peaks over time, confirming the reaction progress and identifying the final phase. researchgate.net Furthermore, PXRD can be used to assess material purity, determine lattice parameters, and estimate crystallite size. creative-biostructure.commalvernpanalytical.com

| PXRD Data Collection Parameters (Typical) | |

| Parameter | Value/Range |

| Scan Range (2θ) | 5° to 70° |

| Scan Step Size (2θ) | 0.02° |

| Scan Rate | 1° per minute |

| This table represents typical parameters for bulk powder analysis and may be adjusted based on the specific instrument and sample. illinois.edu |

Electrochemical Spectroscopy for Redox Behavior

Electrochemical spectroscopy encompasses a suite of techniques used to investigate the redox behavior of chemical species. These methods probe the interaction of molecules with an electrode by applying a potential and measuring the resulting current. For compounds like this compound and its derivatives, these techniques can provide valuable information about their oxidation and reduction potentials and the kinetics of electron transfer processes.

Cyclic Voltammetry for Oxidation/Reduction Potentials

Cyclic Voltammetry (CV) is a potent electrochemical technique for studying the redox properties of a substance in solution. libretexts.org The method involves cycling the potential of a working electrode and measuring the corresponding current that flows through the electrochemical cell. libretexts.org The resulting plot of current versus potential is known as a cyclic voltammogram.

A typical voltammogram for a reversible redox process will show a pair of peaks: a cathodic peak corresponding to the reduction of the analyte and an anodic peak corresponding to its oxidation. libretexts.org The potentials at which these peaks occur (Epc for cathodic, Epa for anodic) provide information about the thermodynamics of the electron transfer process. The formal reduction potential (E°'), a key thermodynamic parameter, can be estimated from the average of the two peak potentials. tsijournals.com

The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an important diagnostic criterion for the reversibility of the redox reaction. tsijournals.com For a reversible, one-electron process, ΔEp is theoretically 57 mV at 25 °C. tsijournals.com By analyzing how the peak currents and potentials change with the voltage scan rate, one can gain insight into the kinetics and mechanism of the electrochemical reaction. tsijournals.com While specific CV data for this compound is not detailed in the provided sources, the technique is broadly applicable to determine the oxidation and reduction potentials of pivalate-containing species in a suitable electrolyte solution. libretexts.orgtsijournals.com

| Key Parameters from Cyclic Voltammetry | Description |

| Anodic Peak Potential (Epa) | The potential at which the peak oxidation current occurs. libretexts.org |

| Cathodic Peak Potential (Epc) | The potential at which the peak reduction current occurs. libretexts.org |

| Anodic Peak Current (Ipa) | The maximum current measured during the anodic (oxidizing) scan. libretexts.org |

| Cathodic Peak Current (Ipc) | The maximum current measured during the cathodic (reducing) scan. libretexts.org |

| Peak Potential Separation (ΔEp) | The difference between Epa and Epc; used to assess reversibility. tsijournals.com |

| Formal Reduction Potential (E°') | Approximated by the average of Epa and Epc for a reversible system. tsijournals.com |

Investigation of Electron Transfer Processes

The investigation of electron transfer processes involving this compound and its derivatives is crucial for understanding their reactivity and potential applications in various chemical transformations. Electron transfer can occur through different mechanisms, including stepwise and concerted pathways, and can be influenced by factors such as the presence of additives and the nature of the surrounding medium.

Proton-coupled electron transfer (PCET) is a significant mechanism where both a proton and an electron are exchanged, often in a concerted step. nih.gov This process can facilitate the homolytic cleavage of bonds, generating radical intermediates directly from stable starting materials. nih.gov In the context of reactions involving pivalate, it has been observed that the pivalate additive can form a hydrogen-bonded complex with a substrate's N–H bond. This interaction lowers the oxidation potential required for homolysis, demonstrating the role of pivalate in facilitating a concerted PCET mechanism. acs.org

In studies involving metal-organic frameworks (MOFs) with titanium-oxo clusters, the role of sodium ions in mediating electron transfer has been highlighted. rsc.org For instance, in the chemical reduction of MIL-125, a titanium-based MOF, the extent of reduction is significantly enhanced by the presence of Na⁺ ions. rsc.orgrsc.org This suggests that the storage of electrons within the MOF structure is tightly coupled with the incorporation of cations to maintain charge balance. rsc.org The process can be viewed as the MOF acting like a sodium battery, where it accepts electrons along with sodium ions. rsc.org The stoichiometry of this sodium-coupled electron transfer is roughly one-to-one, with one sodium ion being incorporated for each electron transferred to the MOF. rsc.org These findings underscore the critical role of cations in the redox chemistry of such materials. rsc.org

Furthermore, research on anomeric amides has explored derivatives with various acyl substituents to understand their influence on reaction rates. The introduction of electron-withdrawing or electron-donating groups on the benzamide (B126) ring has been studied to modulate reactivity, which is linked to inductive and resonance effects influencing electron transfer processes. uchicago.edu

The photocatalytic oxygenation of pivalic acid using 10-methylacridinium (B81027) ions is another example where photoinduced electron transfer plays a central role. a2bchem.com This process highlights how light can be used to initiate electron transfer, leading to the oxygenation of the pivalate precursor.

Advanced Spectroscopic Techniques for Material Characterization

A comprehensive understanding of the structural and chemical properties of this compound and its derivatives necessitates the use of advanced spectroscopic techniques. numberanalytics.com These methods provide detailed information at the molecular and atomic levels, which is essential for correlating synthesis conditions with the material's performance. smaragdova.cz

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used for determining the chemical composition and electronic state of the elements within a material. smaragdova.cz It can be employed to analyze thin films, coatings, and powdered samples of this compound derivatives. smaragdova.cz XPS allows for the differentiation of oxidation states in metals and the identification of organic functional groups. smaragdova.cz By using depth profiling, it is possible to gain insights into the compositional and structural variations from the surface to the bulk of the material. smaragdova.cz

Infrared (IR) and Raman Spectroscopy are complementary vibrational spectroscopy techniques that provide information about the molecular structure and bonding within a compound. numberanalytics.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light. numberanalytics.com For this compound and its derivatives, these techniques can confirm the presence of specific functional groups and provide details about the coordination environment of the pivalate ligand in metal complexes. avantorsciences.comvwr.com For instance, IR spectroscopy can be used to determine the type of complexes present in a reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique for probing the local structure and dynamics of materials. numberanalytics.com In the context of this compound derivatives, ¹H NMR can be used to characterize the organic components of the molecule. rsc.orgrsc.org For more complex systems, such as metal-organic frameworks, solid-state NMR can provide valuable information about the structure and dynamics that is not accessible through other techniques. uwo.ca

Electron Energy-Loss Spectroscopy (EELS) , often coupled with Transmission Electron Microscopy (TEM), provides quantitative chemical information at a high spatial resolution. arxiv.org This technique is particularly useful for analyzing the local chemistry of thin films and nanomaterials derived from or incorporating this compound. arxiv.org

Imaging Spectroscopy techniques combine spatial imaging with spectral analysis to provide a comprehensive characterization of a material's compositional, structural, and chemical properties. spectroscopyonline.com Techniques such as Laser-Induced Breakdown Spectroscopy (LIBS) can be used to image and analyze the elemental composition of sample surfaces. spectroscopyonline.com

The integration of multiple spectroscopic techniques is often necessary for a complete and detailed characterization of this compound-based materials. numberanalytics.com For example, combining high-resolution scanning electron microscopy (HRSEM) with XPS allows for the simultaneous analysis of chemical and structural properties at precisely defined regions of a sample. smaragdova.cz

Compound Information

| Compound Name | PubChem CID |

|---|---|

| This compound | 14331 |

| Pivalic acid | 7763 |

| 10-methylacridinium ion | 78082 |

| Sodium hydroxide | 14798 |

| Zirconium tetrachloride | 24817 |

| Titanium | 22543 |

| Sodium | 5360545 |

| Benzamide | 2331 |

| p-Trifluoromethyl group | Not available |

| O-phenyl hydroxylamine | 75797 |

| 2,6-dimethylbenzamide | 79040 |

| Methanol (B129727) | 887 |

| Toluene | 1140 |

| Tetrahydrofuran | 8028 |

| Diethyl ether | 3283 |

| Hydrofluoric acid | 14917 |

| Acetone (B3395972) | 180 |

| Ethanol | 702 |

| Water | 962 |

| 10-MDP | 134839352 |

| Triphenylmethylium | 6363 |

| Triphenylcyclopropenylium | 637376 |

| Tetrakis(pentafluorophenyl)borate (B1229283) | 167232 |

| Triarylchloromethane | 6364 |

| Potassium tetraarylborate | Not available |

| Sodium tetraarylborate | Not available |

| Zirconium tetrapivalate | 15555416 |

| Hafnium tetrachloride | 13939 |

| 2-methylpropanoic acid | 6590 |

| Zirconium | 23994 |

| Hafnium | 23927 |

| 2-methylpropanoate (B1197409) | 6589 |

| Zirconium(IV) | 26051 |

| Hafnium(IV) | 26233 |

| Carbon | 5462310 |

| Oxygen | 977 |

| Phosphorus | 5462309 |

| Yttrium-stabilized zirconia | Not available |

| N-phenyl-3-fluorobenzamide | 451998 |

| 3-fluorobenzoic acid | 9931 |

| N-phenyl-2-fluorobenzamide | 451996 |

| 2-fluorobenzoic acid | 8778 |

| Triethylamine | 8471 |

| Sodium hydride | 24255 |

| Dess-Martin periodinane | 5284149 |

| Pivalic anhydride | 69941 |

| Benzoyl peroxide | 7416 |

| Glucuronyl | Not available |

| Insulin (B600854) | 853 |

| Carnitine | 288 |

| Valproic acid | 3122 |

| Magnesium bistrifluoromethanesulfonimide | 2734491 |

| 2-Benzyl-3-hydroxypropyl pivalate | 11477755 |

| 2-Phenyl-3-hydroxypropyl pivalate | 11477756 |

| tert-Butyl peroxypivalate | 69940 |

| Isooctane (B107328) | 31268 |

| Jasmonate | 5282059 |

| Benzophenanthridine | 2348 |

| Eschscholzia californica | Not available |

| Alicyclobacillus | Not available |

| Rhodococcus | Not available |

| Streptomyces | Not available |

| Mycobacterium austroafricanum | Not available |

| Pyrogallol 1,2-dipivaloate | 139031782 |

| Pyrogallol 1,3-dipivaloate | 139031783 |

| Lithium | 3028194 |

| Neutron | 23996 |

| Trifluoromethyl group | Not available |

| Alkoxy group | Not available |

| Anomeric amide | Not available |

| Benzyl alcohol | 244 |

| Benzaldehyde | 240 |

| Terephthalate | 1017 |

| 2-amino-terephthalate | 71191 |

| Bis(trifluoromethane)sulfonimide | 629393 |

| Toluene-d8 | 71600 |

| Tetrahydrofuran-d8 | 71599 |

| (p-tolyl)3N | Not available |

| Chromium | 23976 |

| Cobalt | 23977 |

| Pyran | 7990 |

| Protein kinase C | Not available |

| L-carnitine | 10917 |

| Pyrogallyl | Not available |

| Glucuronyl donor | Not available |

| Benzophenone | 3102 |

| N-protected alpha,alpha-dialkylated amino acids | Not available |

| Sandblasted zirconia | Not available |

| Zirconia primer | Not available |

| Phosphate (B84403) ester monomer | Not available |

| Spacer chain | Not available |

| Carboxylate salt | Not available |

| Phosphate salt | Not available |

| Resin composite | Not available |

| Zirconium carboxylate | Not available |

| Metal carboxylate | Not available |

| Isobutyrate | 6589 |

| Palmitate | 985 |

| Polynuclear complex | Not available |

| Amorphous thick film | Not available |

| Phase-separated aggregate | Not available |

| Dinuclear zirconium species | Not available |

| Terminal n2-carboxylate ligand | Not available |

| Amide carbonyl | Not available |

| Ortho-substituted benzamide | Not available |

| Reductive elimination ester byproduct | Not available |

| 2,6-dimethylbenzamide derivative | Not available |

| Zirconia block | Not available |

| Saliva | Not available |

| Zirconia | Not available |

| Y-TZP | Not available |

| 10-MDP dissolved in acetone/ethanol/water | Not available |

| Shear bond strength | Not available |

| Clearfil SA Cement Automix | Not available |

| Triarylmethylium cation | Not available |

| Fluorinated arylborate anion | Not available |

| Polyolefin | Not available |

| Potassium | 419 |

| Sodium tetraarylborate | Not available |

| Aliphatic solvent | Not available |

| Amide | 166825 |

| Amine | 6329 |

| Catalyst | Not available |

| DFT calculation | Not available |

| Zirconium catalyst | Not available |

| Nucleophilic attack | Not available |

| C-O bond cleavage | Not available |

| Proton transfer | Not available |

| Mechanochemical method | Not available |

| Solid-state reaction | Not available |

| Organic solvent | Not available |

| Hexanuclear cluster | Not available |

| Hf(IV) | Not available |

| u3-O/OH system | Not available |

| Bidentate bridging ligand | Not available |

| Chelating ligand | Not available |

| Monodentate ligand | Not available |

| Solvating 2-methylpropanoic acid | Not available |

| Reaction mixture | Not available |

| Crystal and molecular structure | Not available |

| Kinetic experiment | Not available |

| Reaction Progress Kinetic Analysis | Not available |

| Catalyst loading | Not available |

| Nature of the zirconium catalyst | Not available |

| Theoretical study | Not available |

| Catalytic cycle | Not available |

| Energy barrier | Not available |

| Amide product | Not available |

| High amine concentration | Not available |

| Reaction protocol | Not available |

| Improved yield | Not available |

| Dinuclear zirconium species | Not available |

| Terminal n2-carboxylate ligand | Not available |

| C-O bond cleavage step | Not available |

| Intermediate proton transfer | Not available |

| Additional equivalent of amine | Not available |

| Triphenylmethylium tetrakis(pentafluorophenyl)borate | Not available |

| Triphenylcyclopropenylium tetrakis(pentafluorophenyl)borate | Not available |

| Solvent-free reaction | Not available |

| Solid starting compound | Not available |

| Zirconium tetrapivalate | 15555416 |

| Zirconium isobutyrate | 21255845 |

| Zirconium palmitate | 20560822 |

| Mechanical activation | Not available |

| Thermal treatment | Not available |

| Extraction | Not available |

| Polynuclear complex | Not available |

| Hindered mobility | Not available |

| Reaction product | Not available |

| Zirconium tetracarboxylate | Not available |

| HfCl4 | 13939 |

| 2-methylpropanoic acid | 6590 |

| Reflux | Not available |

| Polynuclear Zr complex | Not available |

| Polynuclear Hf complex | Not available |

| M2O(i-C3H7CO2)6 | Not available |

| Hydrolysis | Not available |

| [M6(O)4(OH)4(i-C3H7CO2)12] | Not available |

| [Hf6(u3-O)4(u3-OH)4(i-C3H7CO2)12(H2O)]·3i-C3H7COOH | Not available |

| Asymmetric hexanuclear cluster | Not available |

| Hf(IV) atom | Not available |

| 4:4 u3-O/OH system of bridge | Not available |

| 2-methylpropanoate ligand | Not available |

| Bidentate bridging | Not available |

| Chelating | Not available |

| Monodentate | Not available |

| Crystal structure | Not available |

| Independent solvating 2-methylpropanoic acid molecule | Not available |

| IR spectroscopy data | Not available |

| Type of complex | Not available |

| Reaction mixture | Not available |

| Diffraction pattern | Not available |

| Starting this compound | Not available |

| Reaction mixture (Me3CCOONa : ZrCl4 = 4 : 1) | Not available |

| Mechanical treatment | Not available |

| Subsequent heating | Not available |

| Mechanochemical reaction product | Not available |

| Zirconium tetrapivalate | 15555416 |

| Solid-phase synthesis | Not available |

| Zirconium carboxylate | Not available |

| Zr(OOCR)4 | Not available |

| R = Alk | Not available |

| Zirconium tetrachloride | 24817 |

| Metal carboxylate | Not available |

| Isobutyrate | 6589 |

| Pivalate | 7763 |

| Palmitate | 985 |

| Molar ratio ZrCl4 : RCOOM is 1 : (4—5) | Not available |

| Mechanical activation | Not available |

| Further thermal treatment | Not available |

| Extraction with an organic solvent | Not available |

| Solid-state reaction | Not available |

| Zirconium tetracarboxylate | Not available |

| Hindered mobility of reaction product | Not available |

| Formation of polynuclear complex | Not available |

| Reaction of ZrCl4 or HfCl4 with excess 2-methylpropanoic acid | Not available |

| Boiling under reflux | Not available |

| Formation of polynuclear Zr and Hf complex | Not available |

| Composition M2O(i-C3H7CO2)6 | Not available |

| Prolonged reflux | Not available |

| Complex is very sensitive to hydrolysis | Not available |

| Forming hexanuclear [M6(O)4(OH)4(i-C3H7CO2)12] | Not available |

| Crystal and molecular structure of previously undescribed {[Hf6(μ3-O)4(μ3-OH)4(i-C3H7CO2)12(H2O)]·3i-C3H7COOH} | Not available |

| Molecular structure is a completely asymmetric hexanuclear cluster | Not available |

| Six Hf(IV) atom | Not available |

| United by a 4:4 μ3-O/OH system of bridge | Not available |

| Stabilized by twelve 2-methylpropanoate ligand | Not available |

| Eight of which are bidentate bridging | Not available |

| Three are chelating | Not available |

| One is monodentate | Not available |

| Crystal structure of the complex includes three independent solvating 2-methylpropanoic acid molecule | Not available |

| Obtained IR spectroscopy data | Not available |

| Make it possible to determine the type of complex in the reaction mixture | Not available |

| Sandblasted zirconia block | Not available |

| Saliva contamination | Not available |

| No cleansing | Not available |

| Contamination with saliva | Not available |

| Cleansing with a zirconia primer | Not available |

| Z-Bond | Not available |

| Danville Materials, Inc. | Not available |

| S. Ramon, California | Not available |

| Cleansing with hydrofluoric acid | Not available |

| Ultradent Porcelain Etch | Not available |

| Chemical affinity | Not available |

| Y-TZP | Not available |

| 10-MDP dissolved in different solvent | Not available |

| Acetone/ethanol/water or mixture | Not available |

| X-ray photoelectron spectroscopy | Not available |

| Fourier-transform infrared spectroscopy | Not available |

| Thermodynamic calculation | Not available |

| Shear bond strength (SBS) test | Not available |

| Influence of different solvent on 10-MDP bonding | Not available |

| Several phosphate ester monomer variant | Not available |

| Changing the 10-MDP molecular structure | Not available |

| Extending/shortening the spacer chain-length | Not available |

| Changing the 10-MDP functional group | Not available |

| Amorphous thick film was observed on primed and acetone rinsed Y-TZP surface after B treatment | Not available |

| C treatment formed a thinner film with phase-separated aggregate | Not available |

| RFTIRM study showed that both primer induced carboxylate salt formation on Y-TZP | Not available |

| Phosphate group in a dissociative form have been identified on Y-TZP | Not available |

| Indicating formation of phosphate salt | Not available |

| EDX analysis showed increased C, O and P content on the | Not available |

| Cylindrical resin composite block | Not available |

| Luted to the zirconia surface with SAC | Not available |